molecular formula C18H20N2O B2626007 [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol CAS No. 637324-37-9

[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B2626007
CAS RN: 637324-37-9
M. Wt: 280.371
InChI Key: JNOUODXFNQRSGU-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazoles is similar to some types of vitamins, including vitamin B12 .


Synthesis Analysis

Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid .


Molecular Structure Analysis

The molecular structure of a benzimidazole consists of a fused ring structure, which includes a benzene ring and an imidazole ring .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the benzimidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, benzimidazoles are stable compounds that are resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Ring Systems : (1-Amino-1H-benzimidazol-2-yl)methanol, a related compound, was used to synthesize benzimidazo[1,2-c][1,2,3]thiadiazoles, contributing to the development of novel ring systems. This process involved reactions with nucleophiles, leading to various products and was characterized by single-crystal X-ray analysis (Tumkevičius et al., 2003).

  • Preparation Methods and Crystal Structure Analysis : Studies on bis-(1H-benzimidazol-2-yl)-methanone, another analogous compound, detailed its new preparation methods, crystal structure, vibrational spectroscopy, and DFT calculations. This highlighted the compound's conformational dynamics and energy barriers, providing insights into its structural behavior (Miranda et al., 2009).

  • Metal Complex Synthesis and Characterization : Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol and 1H-benzimidazol-2-yl(diphenyl)methanol, were synthesized and used to form metal complexes. These complexes were characterized by various spectroscopic methods, and their antioxidant and enzymatic inhibition properties were investigated (Taj et al., 2020).

Catalysis and Chemical Reactions

  • Catalytic Applications in Organic Synthesis : Research on simple RuCl3-catalyzed N-methylation of amines using methanol highlighted the use of benzimidazole derivatives as catalysts in organic synthesis. This study also explored tandem reactions for selective and green syntheses of 1-methylbenzimidazole, demonstrating the synthetic value of benzimidazole-based reactions (Sarki et al., 2021).

  • Green Chemistry Approaches : The use of supercritical methanol as a solvent and carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles was investigated. This approach emphasized environmentally friendly methods in synthesizing benzimidazoles and N-methylbenzimidazoles (Sun et al., 2015).

Material Science and Molecular Design

  • Synthesis and Characterization of Oligobenzimidazoles : Research on oligobenzimidazoles focused on their electrochemical, electrical, optical, thermal, and rectification properties. These properties were analyzed using various spectroscopic techniques, highlighting the potential applications of benzimidazole derivatives in material science (Anand & Muthusamy, 2018).

  • Structural and Spectroscopic Studies : Studies on benzimidazole derivatives, such as 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, revealed detailed structural and spectroscopic insights. These findings included hydrogen bonding, pi-pi interactions, and the compound's energetic behaviors in different solvents (Saral et al., 2017).

Mechanism of Action

The mechanism of action of benzimidazoles depends on their specific structure and the functional groups they contain. Some benzimidazoles have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

Like all chemicals, benzimidazoles should be handled with care. They can pose health risks if improperly handled or ingested .

Future Directions

The future directions in the study of benzimidazoles involve the development of new synthetic methods and the exploration of their potential uses in various fields, such as medicine and materials science .

properties

IUPAC Name

[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-8-13(2)15(14(3)9-12)10-20-17-7-5-4-6-16(17)19-18(20)11-21/h4-9,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOUODXFNQRSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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